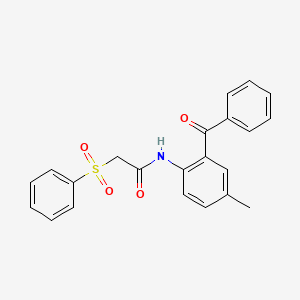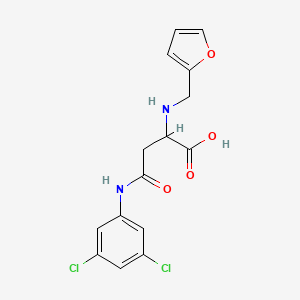![molecular formula C18H29NO4 B2832075 3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid CAS No. 2230807-57-3](/img/structure/B2832075.png)
3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid is a synthetic compound with a unique structure, characterized by its adamantane backbone. Adamantane itself is a tricyclic hydrocarbon that provides rigidity and stability to the compound. This derivative includes a tert-butoxycarbonyl (Boc) protecting group and an amino acid functionality, making it useful in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid typically begins with the preparation of the adamantane core, followed by functional group modifications. A common method involves:
Adamantane Derivatization: : Starting with commercially available adamantane, selective alkylation and acylation reactions introduce methyl groups at the 5 and 7 positions.
Amination: : Introduction of the amino group at the 3 position can be achieved via nucleophilic substitution or reductive amination.
Protection of the Amino Group:
Carboxylation: : The carboxylic acid functionality at the 1 position is introduced via oxidation or carboxylation of the corresponding methyl group.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions reduce waste and improve selectivity, making the process more sustainable.
化学反応の分析
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid undergoes various reactions, such as:
Hydrolysis: : Removal of the Boc protecting group under acidic or basic conditions to expose the free amine.
Substitution: : The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: : The compound can undergo oxidation of the adamantane ring or reduction of functional groups.
Common Reagents and Conditions
Boc Removal: : Trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: : Various alkyl halides or acyl chlorides in the presence of base.
Major Products
Deprotected Amine: : 3-amino-5,7-dimethyladamantane-1-carboxylic acid after Boc removal.
Substituted Derivatives: : Various N-alkylated or N-acylated products depending on the substituents introduced.
科学的研究の応用
Chemistry
This compound is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and peptides.
Biology
It serves as a building block for studying biological processes and as a probe for understanding structure-activity relationships.
Medicine
The compound is explored for potential therapeutic applications, including drug development for neurological diseases due to its adamantane core, which is a common motif in antiviral and antiparkinsonian drugs.
Industry
Its robust structure makes it suitable for material science applications, including the synthesis of high-performance polymers and resins.
作用機序
3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid exerts its effects primarily through interactions with biological macromolecules. The Boc-protected amine can form covalent bonds with amino acids in proteins, altering their function. Additionally, the adamantane structure can influence membrane dynamics and stability, which is crucial in pharmacological applications.
類似化合物との比較
Similar Compounds
Amantadine: : Primarily used as an antiviral and antiparkinsonian drug.
Rimantadine: : Another antiviral with a similar adamantane core.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid stands out due to the presence of the Boc-protected amino group, offering versatility in synthetic modifications. The additional methyl groups enhance its stability and potential interactions with biological targets.
特性
IUPAC Name |
3,5-dimethyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-14(2,3)23-13(22)19-18-9-15(4)6-16(5,10-18)8-17(7-15,11-18)12(20)21/h6-11H2,1-5H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYDUFDZEYUXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2831994.png)


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2832000.png)



![N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE](/img/structure/B2832006.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2832007.png)
![2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid](/img/structure/B2832008.png)




